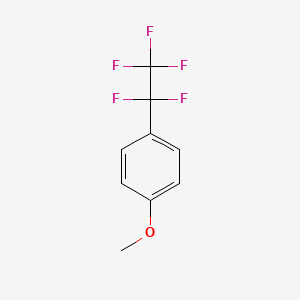
1-Methoxy-4-(pentafluoroethyl)benzene
概要
説明
1-Methoxy-4-(pentafluoroethyl)benzene is a chemical compound with the molecular formula C9H7F5O . It contains 22 atoms in total, including 7 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, and 5 Fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a pentafluoroethyl group (-C2F5) attached to it . The exact 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s likely that it undergoes reactions typical of aromatic ethers and fluoroalkyl-substituted benzenes. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the fluoroalkyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its molecular weight, which is 226.14 . Other properties like boiling point, melting point, solubility, and spectral data (IR, NMR, etc.) would typically be determined experimentally .科学的研究の応用
Polymerization Initiator
1-Methoxy-4-(pentafluoroethyl)benzene serves as an initiator for cationic polymerizations. It is part of a new generation of inifers (initiator/transfer agents), with its activation requiring an excess of BCl3. This is attributed to complex formation between the ether and BCl3, influencing the ion formation mechanism in polymerization (Dittmer et al., 1992).
Cross-Coupling Reactions Catalyst
This compound is utilized in creating ligands for palladium(II) complexes, which are active in Suzuki and Sonogashira cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals (Deschamps et al., 2007).
Molecular Encapsulation
In the field of molecular encapsulation, derivatives of this compound, such as 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, are used for creating pillar[5]arenes. These compounds have potential applications in host-guest chemistry, where they can encapsulate other molecules, possibly for drug delivery or molecular recognition applications (Kou et al., 2010).
Electrosynthesis and Polymer Characterization
This compound is involved in the electrosynthesis of polymers. For instance, electrosynthesis of polymers using 1-methoxy-4-ethoxybenzene, a related compound, has been studied for its solubility in organic solvents, structural characterization, and electrical conductivity, indicating its potential in creating conductive polymers (Moustafid et al., 1991).
Antitumor Research
Derivatives of this compound, specifically resorcinol derivatives like 2-methoxy-4-hydroxy-6-(8Z-pentadecenyl)-benzene-1-O-acetate, have shown potential antitumor effects. Such compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis, suggesting their potential in cancer therapy (Chen et al., 2011).
Synthesis of Advanced Organic Compounds
This compound is also used in the synthesis of complex organic molecules, such as the three-step synthesis of 1,4,8,11-substituted 2,3,9,10-tetrakis(methoxycarbonyl)pentacenes. These compounds have significant potential in organic electronics due to their solubility and electronic properties (Stone et al., 2007).
作用機序
将来の方向性
The future directions for research on 1-Methoxy-4-(pentafluoroethyl)benzene could involve exploring its potential uses in various fields, such as materials science, pharmaceuticals, or chemical synthesis. Additionally, more studies could be done to fully understand its safety profile and environmental impact .
特性
IUPAC Name |
1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-15-7-4-2-6(3-5-7)8(10,11)9(12,13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYJSSZNWHFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512036 | |
| Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14038-06-3 | |
| Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

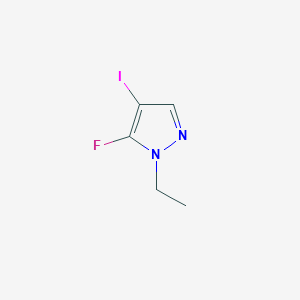
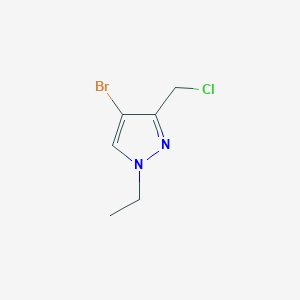
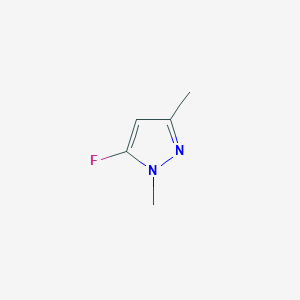
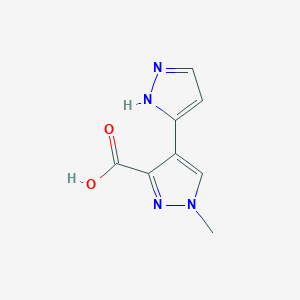
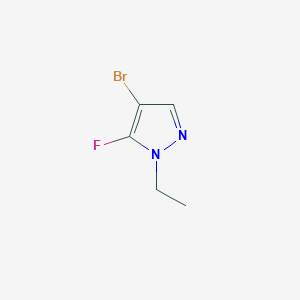
![Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-](/img/structure/B3047426.png)
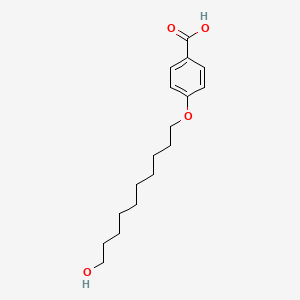

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3047431.png)
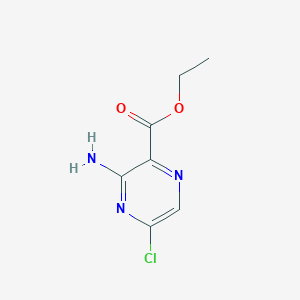

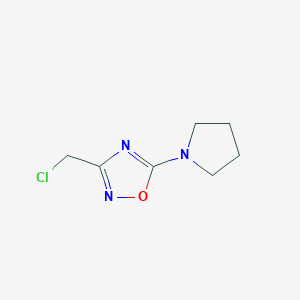
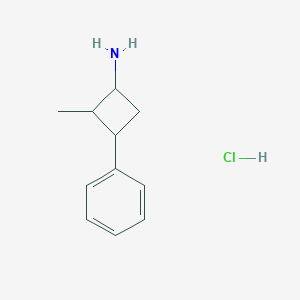
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)
